[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride
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Overview
Description
[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique azabicyclo framework, which is a common motif in various biologically active molecules, including tropane alkaloids. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol typically involves the following steps:
Starting Material: The synthesis often begins with tropinone, a key intermediate in the synthesis of tropane alkaloids.
Reduction: Tropinone undergoes reduction to form tropanol.
Functionalization: The hydroxyl group is introduced at the 5-position of the azabicyclo structure through various functionalization reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the bicyclic structure.
Substitution: The nitrogen atom allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced bicyclic structures.
Substitution: Introduction of alkyl or acyl groups at the nitrogen atom.
Scientific Research Applications
Chemistry
In chemistry, [(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structural similarity to tropane alkaloids makes it a candidate for studying neurotransmitter systems.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter receptors is of significant interest.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The azabicyclo structure allows it to mimic the action of natural neurotransmitters, potentially modulating receptor activity and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tropane: Shares the azabicyclo[3.2.1]octane core but differs in functional groups.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: Another tropane alkaloid used for its anticholinergic properties.
Uniqueness
[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride is unique due to its specific stereochemistry and functionalization, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more versatile for various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
[(1S,5R)-6-azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)5-9-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNXJEXWSJDFNM-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@](C1)(NC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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